molecular formula C16H30N2O2 B13188489 tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate

Cat. No.: B13188489
M. Wt: 282.42 g/mol
InChI Key: UEYACEUEEIQLQV-UHFFFAOYSA-N
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Description

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a piperidine ring substituted with a 3-methylpiperidin-1-yl group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl piperidine-3-carboxylate with 3-methylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester group and a 3-methylpiperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-12-6-5-7-18(11-12)14-8-13(9-17-10-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3

InChI Key

UEYACEUEEIQLQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CC(CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

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